molecular formula C13H24N2O4 B1629575 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid CAS No. 372144-08-6

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid

Cat. No.: B1629575
CAS No.: 372144-08-6
M. Wt: 272.34 g/mol
InChI Key: YMYPBFLZRYXYQL-UHFFFAOYSA-N
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Description

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is an organic compound with the molecular formula C13H24N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Group: The Boc group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, such as the reaction of the amine with carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amino group during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • 2-(tert-Butoxycarbonylamino)-3-(1-piperidinyl)propanoic acid
  • 4-(tert-Butoxycarbonylamino)-1-piperidinecarboxylic acid

Uniqueness

3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both amino and carboxyl groups

Properties

IUPAC Name

3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)10(14)7-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPBFLZRYXYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646958
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-08-6
Record name β-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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